molecular formula C22H19BrO4 B584542 Methyl 2,3-dibenzyl-5-bromobenzoate CAS No. 182676-91-1

Methyl 2,3-dibenzyl-5-bromobenzoate

Cat. No.: B584542
CAS No.: 182676-91-1
M. Wt: 427.3 g/mol
InChI Key: WLDVSKMISPGCPN-UHFFFAOYSA-N
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Description

Methyl 2,3-dibenzyl-5-bromobenzoate is a chemical compound that belongs to the class of benzoates. It is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dibenzyl-5-bromobenzoate typically involves the esterification of 2,3-dibenzyl-5-bromobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dibenzyl-5-bromobenzoate undergoes various chemical reactions, including:

    Oxidation: The benzylic positions can be oxidized to form corresponding benzyl alcohols or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Benzyl alcohols, carboxylic acids.

    Reduction: Hydrogenated compounds.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2,3-dibenzyl-5-bromobenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,3-dibenzyl-5-bromobenzoate involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups. This can lead to the formation of new compounds with different biological activities. The pathways involved in these reactions include the activation of electrophilic centers and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-methoxybenzoate
  • Methyl 3-amino-5-bromo-2-methylbenzoate
  • 2,3-Dibenzyl-5-bromobenzoic acid methyl ester

Uniqueness

Methyl 2,3-dibenzyl-5-bromobenzoate is unique due to its dibenzyl substitution pattern, which imparts distinct chemical and physical properties. This substitution pattern can influence the compound’s reactivity, solubility, and biological activity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications.

Properties

CAS No.

182676-91-1

Molecular Formula

C22H19BrO4

Molecular Weight

427.3 g/mol

IUPAC Name

methyl 5-bromo-2,3-bis(phenylmethoxy)benzoate

InChI

InChI=1S/C22H19BrO4/c1-25-22(24)19-12-18(23)13-20(26-14-16-8-4-2-5-9-16)21(19)27-15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3

InChI Key

WLDVSKMISPGCPN-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC(=C1CC2=CC=CC=C2)CC3=CC=CC=C3)Br

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Synonyms

5-Bromo-2,3-bis(phenylmethoxy)benzoic Acid Methyl Ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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